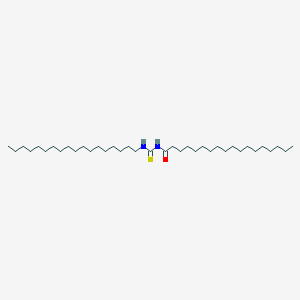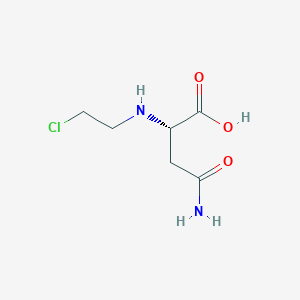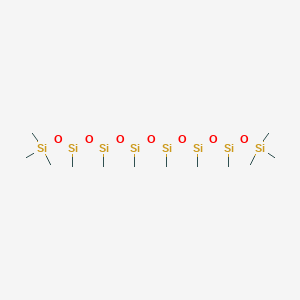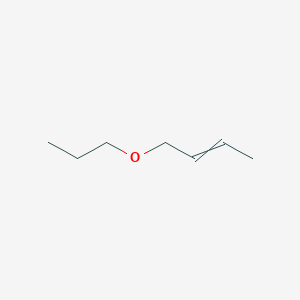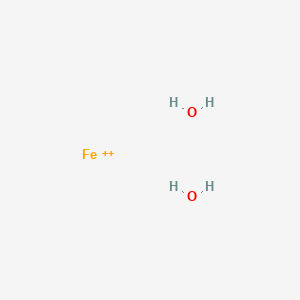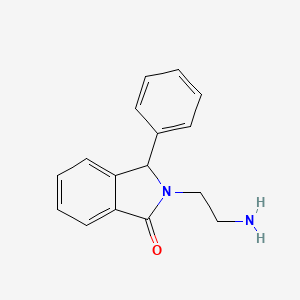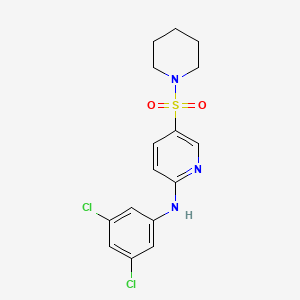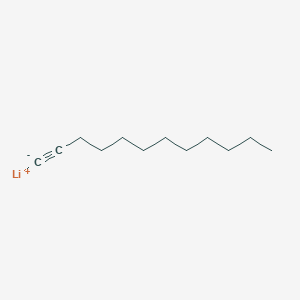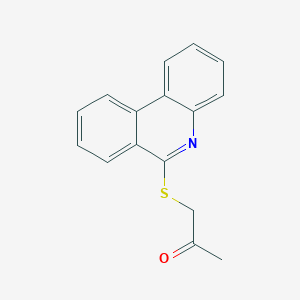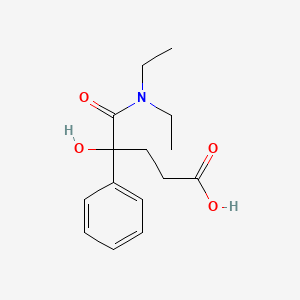
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and o-tolyl substituents. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propen-1-amine, N,N-dimethylamine, benzaldehyde, and o-tolualdehyde.
Condensation Reaction: The first step involves a condensation reaction between benzaldehyde and o-tolualdehyde with 2-propen-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Methylation: The intermediate product is then subjected to methylation using N,N-dimethylamine under controlled conditions to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
Applications De Recherche Scientifique
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic processes.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(p-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(m-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-anisyl)-, hydrochloride
Uniqueness
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is unique due to the specific arrangement of its phenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, leading to differences in their behavior in chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
21165-50-4 |
|---|---|
Formule moléculaire |
C18H22ClN |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-15-9-7-8-12-17(15)18(13-14-19(2)3)16-10-5-4-6-11-16;/h4-13H,14H2,1-3H3;1H |
Clé InChI |
BBOPZOKILMKZKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=CCN(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


